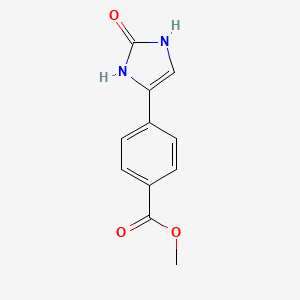
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-
Overview
Description
“1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-” is also known as Luminol . It is a chemical that exhibits chemiluminescence, with a blue glow, when mixed with an appropriate oxidizing agent . Luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water .
Synthesis Analysis
Luminol is synthesized in a two-step process, beginning with 3-nitro phthalic acid . First, hydrazine (N2H4) is heated with the 3-nitrophthalic acid in a high-boiling solvent such as triethylene glycol and glycerol . An acyl substitution condensation reaction occurs, with loss of water, forming 3-nitrophthalhydrazide . Reduction of the nitro group to an amino group with sodium dithionite (Na2S2O4), via a transient hydroxylamine intermediate, produces luminol .Molecular Structure Analysis
The molecular structure of Luminol is represented by the formula C8H7N3O2 . The InChI representation of the molecule isInChI=1S/C8H7N3O2/c9-5-3-1-2-4-6 (5)8 (13)11-10-7 (4)12/h1-3H,9H2, (H,10,12) (H,11,13) . Chemical Reactions Analysis
To exhibit its luminescence, the luminol must be activated with an oxidant . Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator . In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water .Physical And Chemical Properties Analysis
Luminol has a molar mass of 177.16 g/mol . It has a melting point of 319 °C . The compound is soluble in most polar organic solvents, but insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Luminol’s chemiluminescence property has been widely used in forensic investigations and biological assays . Future research could explore more applications of this property in other fields. For example, it could be used in environmental monitoring, where its luminescence could help detect certain pollutants in water or air.
properties
IUPAC Name |
5-hydroxy-8-methoxy-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-5-3-2-4(12)6-7(5)9(14)11-10-8(6)13/h2-3,12H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNYUWJQYWZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473770 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
CAS RN |
94106-82-8 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-](/img/structure/B3361865.png)


![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)






